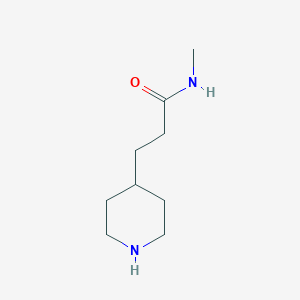

N-methyl-3-(piperidin-4-yl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-methyl-3-piperidin-4-ylpropanamide |

InChI |

InChI=1S/C9H18N2O/c1-10-9(12)3-2-8-4-6-11-7-5-8/h8,11H,2-7H2,1H3,(H,10,12) |

InChI Key |

SATZAZDMXKOQJV-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCC1CCNCC1 |

Origin of Product |

United States |

Exploration of Piperidine Ring Substitutions:

Methyl Group Positioning: As demonstrated in other series, the position of the methyl group on the piperidine (B6355638) ring is critical. nih.gov Synthesizing and testing analogs with the methyl group at the 2- or 3-position of the piperidine ring could reveal isomers with improved potency or selectivity.

Introduction of Other Small Alkyl Groups: Replacing the N-methyl group with other small alkyl groups (e.g., ethyl, propyl) could probe the steric and electronic requirements of the binding pocket.

Modification of the Propanamide Side Chain:

Amide Substitution: The amide functionality of the propanamide side chain is a key site for modification. Altering the N-substituent on the propanamide from a methyl group to other functionalities (e.g., larger alkyl groups, aryl groups) could significantly impact activity. SAR studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides have shown that modifications to the amide functionality can lead to potent and selective inhibitors of the choline (B1196258) transporter. nih.gov

Chain Length and Flexibility: Varying the length of the alkyl chain connecting the piperidine (B6355638) ring to the amide group (e.g., ethanamide, butanamide) could influence the optimal positioning of the pharmacophoric groups within the receptor binding site.

Stereochemically Controlled Synthesis:

Enantiomerically Pure Compounds: A crucial design principle is the synthesis and evaluation of enantiomerically pure forms of N-methyl-3-(piperidin-4-yl)propanamide and its derivatives. As stereoselectivity is a common feature in the activity of piperidine (B6355638) compounds, isolating and testing individual stereoisomers is essential to identify the most potent and selective eutomer. nih.gov

Bioisosteric Replacements:

Piperidine (B6355638) Ring Analogs: Replacing the piperidine ring with other saturated heterocycles (e.g., pyrrolidine, azepane) could provide insights into the importance of the ring size and conformation for biological activity.

Amide Bioisosteres: The amide bond can be replaced with other functional groups that mimic its hydrogen bonding and conformational properties, such as a reverse amide or other bioisosteres, to potentially improve metabolic stability or alter the activity profile.

Systematic N Alkylation Studies:

By applying these design principles, medicinal chemists can systematically explore the chemical space around N-methyl-3-(piperidin-4-yl)propanamide to develop new derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Table 2: Design Principles for Modification of this compound

| Modification Strategy | Rationale | Potential Outcome |

| Varying piperidine (B6355638) ring substitution | Probe steric and electronic requirements of the target. | Improved potency and/or selectivity. |

| Modifying the propanamide side chain | Optimize interactions with the binding pocket. | Enhanced biological activity. |

| Stereochemically controlled synthesis | Isolate and evaluate the most active stereoisomer. | Increased potency and reduced off-target effects. |

| Bioisosteric replacements | Investigate the importance of specific structural motifs. | Improved pharmacokinetic properties and novel activity profiles. |

| Systematic N-alkylation studies | Understand the role of the N-methyl group. | Elucidation of its contribution to activity and metabolic stability. |

Structure Activity Relationship Sar Elucidation for N Methyl 3 Piperidin 4 Yl Propanamide and Its Derivatives

Impact of Piperidine (B6355638) Ring Substituents on Interaction Potency and Selectivity

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern is a key determinant of pharmacological activity. researchgate.netmdpi.comijnrd.org For propanamide derivatives, substituents on the piperidine nitrogen and carbon atoms significantly modulate the molecule's physicochemical properties and its ability to fit into a target's binding pocket.

In related series of piperidine and piperazine (B1678402) analogs, N-substitution is a common strategy to modulate receptor interactions. For instance, in a series of dopamine (B1211576) D3 receptor ligands, replacing the N-H with large, heterocyclic groups connected via methylene (B1212753) or amide linkers was shown to be well-tolerated and led to high-affinity compounds. nih.gov This indicates that the N-substituent can occupy a significant vector space extending from the piperidine core to engage with secondary binding pockets.

The basicity of the piperidine nitrogen is crucial for the formation of a salt bridge with acidic residues (e.g., Aspartic acid) in many receptors. Large, electron-withdrawing N-substituents can decrease this basicity, potentially weakening this primary anchor point and reducing potency. Conversely, alkyl substituents, such as the phenethyl group found in many potent opioid receptor ligands, maintain or slightly increase basicity while adding significant hydrophobic interactions that can dramatically enhance affinity. nih.govnih.gov The choice of N-substituent can also shift a compound's activity profile from agonist to antagonist.

| N-Substituent | Effect on Piperidine Nitrogen Basicity | Potential Impact on Binding | Example Class |

| Hydrogen (-H) | High | Allows for strong ionic/H-bond interactions. | Primary pharmacophore |

| Small Alkyl (e.g., -CH3) | Maintained or slightly increased | Minimal steric hindrance; maintains key interactions. | Opioid antagonists nih.gov |

| Large Alkyl/Arylalkyl (e.g., -CH2CH2Ph) | Maintained | Adds significant hydrophobic/van der Waals interactions. | Fentanyl analogs, μ-opioid agonists nih.govnih.gov |

| Acyl/Electron-Withdrawing Group | Decreased | Weakens ionic interactions; may introduce new H-bond acceptor sites. | N-Acylpiperidines |

Substituents on the carbon atoms of the piperidine ring influence its conformational preference (chair, boat, or twist-boat) and the orientation of other key functional groups. The chair conformation is generally the most stable. In this conformation, substituents can occupy either an axial or equatorial position, a factor that profoundly affects ligand-target interactions.

Substituents at C4: For 4-substituted piperidines, the relative energies of conformers are similar to analogous cyclohexanes. nih.gov However, upon protonation of the piperidine nitrogen, as would occur at physiological pH, polar substituents at the C4 position (such as -OH, -F, -Br) show a notable stabilization of the axial conformer. nih.gov This change is driven by electrostatic interactions between the positively charged ammonium (B1175870) ion and the polar substituent. An axial orientation of a C4 substituent may be more favorable for interaction with a specific sub-pocket in a receptor than the typically more stable equatorial position.

Substituents at C2: The introduction of substituents at the C2 position can lead to a preference for an axial conformation to avoid steric clashes. Studies on 2-substituted piperazines, close structural analogs, have shown that an axial preference can place key nitrogen atoms in a specific orientation that mimics endogenous ligands, thereby enhancing binding affinity at certain receptors like the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov

Substituents at C3: Methylation at the C3 position of the piperidine ring has been shown to be a critical determinant of functional activity in some opioid ligand classes. In the 4-(3-hydroxyphenyl)piperidine (B9838) series, the presence of a trans-3-methyl group was found to be responsible for conferring pure antagonist properties, irrespective of the N-substituent. nih.gov Removing this group resulted in compounds with different activity profiles. This highlights that even small alkyl groups at the C3 position can induce a conformational change or steric hindrance that prevents the receptor from adopting an active (agonist-bound) state.

| Position | Substituent Type | Conformational Impact | Effect on Interaction |

| C4 | Polar (e.g., -F, -OH) | Stabilizes axial conformer upon N-protonation. nih.gov | May orient the substituent for optimal interaction with a polar pocket. |

| C4 | Non-polar (e.g., -CH3, -Ph) | Little change in conformer energy upon N-protonation. nih.gov | Primarily adds hydrophobic interactions. |

| C2 | Various | Can favor an axial conformation to minimize steric strain. nih.gov | Can dictate the spatial relationship between the piperidine N and other pharmacophoric elements. |

| C3 | Methyl | Can induce specific conformations that favor antagonist over agonist activity. nih.gov | May introduce a steric block that prevents receptor activation. |

Role of Propanamide Moiety Modifications in Ligand-Target Recognition

The propanamide moiety serves as a linker connecting the piperidine core to an N-methyl group. Its length, rigidity, and the nature of its amide bond are crucial for correctly positioning the piperidine ring within the binding site and for establishing secondary interactions.

The substituent on the amide nitrogen dictates the polarity and hydrogen-bonding capability of the amide group. A secondary amide (N-H) can act as both a hydrogen bond donor and acceptor. N-methylation, as in the parent compound, removes the hydrogen bond donor capability, leaving only the carbonyl oxygen as an acceptor.

Further modifications to this N-substituent can significantly alter the steric and electronic profile. Replacing the methyl group with larger alkyl or aryl groups can introduce new hydrophobic or aromatic interactions, but may also create steric hindrance. For example, in a series of N-phenyl-N-(piperidin-2-yl)propionamide opioid ligands, substitutions on the N-phenyl ring modulated binding affinity. nih.govnih.gov Electron-withdrawing groups on the aromatic ring can affect the polarity of the amide through the bonding framework. nih.gov Steric bulk from substituents can also force the amide bond to twist relative to the plane of an attached aromatic ring, altering its electronic properties and interaction geometry. nih.govresearchgate.net

The length of the alkyl chain in the propanamide linker is critical for spanning the distance between different interaction points within a receptor binding pocket.

Chain Length: Shortening or lengthening the chain can disrupt optimal binding. In studies of other piperidine-containing scaffolds, shortening a three-carbon linker to a two-carbon one resulted in a loss of inhibitory activity, suggesting that the longer chain was necessary to achieve the correct binding pose. mdpi.com The optimal length allows the key pharmacophoric elements (e.g., the basic piperidine nitrogen and hydrophobic groups) to engage their respective receptor sub-pockets simultaneously. An increase in alkyl chain length generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets, but excessive length may introduce a flexibility penalty or steric clashes. rsc.orgrsc.org

Chain Branching: Introducing alkyl branches (e.g., methyl groups) on the propanamide chain can have several effects. It can increase steric bulk, which may either enhance selectivity by favoring a specific binding orientation or decrease potency by preventing entry into the binding site. Branching can also restrict the conformational flexibility of the linker, which can be entropically favorable if the locked conformation is the bioactive one.

Influence of the N-Methyl Group and Amide Linker on Binding Properties

As discussed, replacing the amide N-H with an N-methyl group removes a hydrogen bond donor site. This can be beneficial if the N-H was involved in an unfavorable interaction or detrimental if it was part of a key hydrogen bond network. In some cases, the primary effect of N-methylation is conformational. It can alter the preferred dihedral angle of the amide bond, which in turn reorients the attached substituents. nih.gov

The amide bond itself provides a rigid, planar unit within the otherwise flexible linker. This planarity reduces the number of available conformations, which can pre-organize the ligand for receptor binding. Furthermore, the carbonyl oxygen is a potent hydrogen bond acceptor, often forming a crucial interaction with receptor-site hydrogen bond donors (e.g., Tyrosine or Serine residues). In some molecular contexts, the amide has been shown to act as an effective linker to connect a core scaffold to a secondary pharmacophore, with the linker itself contributing to high-affinity binding. nih.gov

Stereochemical Considerations in Structure-Activity Relationships and Enantiomeric Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, often leading to significant differences in potency and efficacy between enantiomers. In the context of piperidine derivatives, the spatial arrangement of substituents on the piperidine ring can drastically alter the compound's binding affinity and functional activity.

Research on structurally related compounds has consistently demonstrated that the chirality of the piperidine ring is a key determinant of biological effect. For instance, in a series of N-phenyl-N-(piperidin-2-yl)propionamide analogues, specific stereoisomers with hydroxyl substitutions showed excellent binding affinities and high selectivity for the μ-opioid receptor. nih.gov This highlights that the orientation of substituents at various positions on the piperidine ring directly impacts receptor interaction.

Furthermore, studies on other piperidine derivatives have shown that methyl substitution on the piperidine ring can be used as a probe to explore receptor subtype affinities and selectivities. nih.gov For example, a 4-methyl derivative in one series was found to be a highly potent σ1 ligand, while a 3,3-dimethyl derivative exhibited high selectivity for the σ1 receptor over the σ2 receptor. nih.gov These findings suggest that both the position and the stereochemistry of a methyl group on the piperidine ring of N-methyl-3-(piperidin-4-yl)propanamide could significantly influence its target engagement.

The concept of enantiomeric selectivity is well-documented for piperidine-containing compounds. A modular and stereoselective synthesis of substituted piperidin-4-ols has been developed, emphasizing the importance of controlling the stereochemistry to achieve desired biological outcomes. nih.gov The diastereoselectivity of the ring-forming step in such syntheses is crucial for producing specific isomers for biological evaluation. nih.gov

Table 1: Impact of Stereochemistry on the Activity of Piperidine Derivatives (Illustrative Examples from Related Compounds)

| Compound Class | Stereochemical Feature | Observed Effect on Activity | Reference |

| N-phenyl-N-(piperidin-2-yl)propionamide Analogues | Specific stereoisomers with hydroxyl substitutions | Excellent binding affinities and high selectivity for the μ-opioid receptor. | nih.gov |

| N-[ω-(6-methoxynaphthalen-1-yl)alkyl] Derivatives | 4-Methyl substitution on the piperidine ring | High potency as a σ1 ligand. | nih.gov |

| N-[ω-(6-methoxynaphthalen-1-yl)alkyl] Derivatives | 3,3-Dimethyl substitution on the piperidine ring | High selectivity for the σ1 receptor over the σ2 receptor. | nih.gov |

| Substituted Piperidin-4-ols | Controlled stereochemistry during synthesis | Production of specific, biologically active isomers. | nih.gov |

Design Principles Derived from SAR Studies for Targeted Chemical Modifications

Based on the structure-activity relationships observed in related piperidine derivatives, several design principles can be formulated for the targeted chemical modification of this compound to optimize its pharmacological properties.

Advanced Analytical Methodologies for Comprehensive Characterization of N Methyl 3 Piperidin 4 Yl Propanamide

Advanced Mass Spectrometry for Trace Analysis and Impurity Profiling

Mass spectrometry (MS) provides detailed information about the molecular weight and structure of compounds. When coupled with chromatographic techniques, it becomes a powerful tool for identifying trace-level impurities and characterizing complex mixtures. ijprajournal.com

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that offers significant advantages for compound characterization. nih.gov It provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of a parent ion and its fragments. wvu.edu This capability is invaluable for identifying unknown impurities without the need for reference standards.

In a typical LC-QTOF-MS analysis, after chromatographic separation, the analyte is ionized and enters the mass spectrometer. The QTOF instrument can perform MS scans to determine the accurate mass of the molecular ion (e.g., [M+H]⁺) and MS/MS scans. In MS/MS mode, the parent ion is selected, fragmented, and the accurate masses of the resulting product ions are measured. This fragmentation pattern provides a structural fingerprint of the molecule. wvu.edu

Table 3: Hypothetical QTOF Data for N-methyl-3-(piperidin-4-yl)propanamide

| Ion | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) | Proposed Elemental Formula |

|---|---|---|---|---|

| [M+H]⁺ (Parent Ion) | 171.1492 | 171.1495 | 1.75 | C₉H₁₉N₂O⁺ |

| Fragment 1 | 114.0913 | 114.0910 | -2.63 | C₆H₁₂NO⁺ |

| Fragment 2 | 98.1121 | 98.1124 | 3.06 | C₅H₁₂N⁺ |

The forensic analysis of synthetic compounds often involves determining the specific manufacturing process used. This is achieved by identifying Chemical Attribution Signatures (CAS)—profiles of impurities, byproducts, and unreacted starting materials that are unique to a particular synthetic route. osti.govnih.gov Identifying these signatures can help link different batches of a material or provide intelligence on the chemical precursors and methods employed. nih.gov

The identification of CAS relies on highly sensitive and selective analytical techniques, primarily LC-HRMS (such as LC-QTOF) and GC-MS. nih.gov A sample is analyzed to generate a comprehensive chemical profile. By comparing the profiles of batches produced by different known synthetic methods, specific compounds can be classified as route-specific markers. osti.gov Multivariate statistical analysis, such as Partial Least Squares Discriminant Analysis (PLS-DA), is often used to process the large datasets generated and identify the chemical markers that best discriminate between the synthetic routes. osti.gov

For this compound, different synthetic pathways would likely result in distinct impurity profiles that could serve as CAS. For example, a route starting from 4-piperidinepropanamide would have different characteristic impurities compared to a route involving the alkylation of N-methyl-3-(pyridin-4-yl)propanamide followed by reduction.

Table 4: Hypothetical Chemical Attribution Signatures (CAS) for this compound Synthesis

| Synthetic Route | Hypothetical Route-Specific Impurity (CAS Marker) | Rationale | Analytical Technique |

|---|---|---|---|

| Route A: Acylation of 4-(3-aminopropyl)piperidine | Di-acylated byproduct | Potential side reaction if primary amine is present. | LC-QTOF-MS |

| Route B: Reduction of N-methyl-3-(pyridin-4-yl)propanamide | Partially reduced intermediates | Incomplete hydrogenation of the pyridine (B92270) ring. | LC-QTOF-MS |

| Route C: Amidation of 3-(piperidin-4-yl)propanoic acid | Unreacted 3-(piperidin-4-yl)propanoic acid | Incomplete reaction of starting material. | LC-MS |

Spectroscopic Fingerprinting for Identification and Characterization

Spectroscopic fingerprinting provides a unique pattern of signals corresponding to the specific structural features of a molecule. These techniques are invaluable for the definitive identification and detailed characterization of compounds like this compound.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints

For this compound, the FTIR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural components: the secondary amide, the piperidine (B6355638) ring, and the propanamide chain.

Key Vibrational Modes for this compound:

Amide Group: The secondary amide group is a key feature. In the IR spectrum, the N-H stretching vibration is expected to appear as a distinct band, while the C=O stretching (Amide I band) will be a strong absorption. researchgate.netpearson.com The N-H bending (Amide II band) and C-N stretching vibrations also provide valuable structural information. science.gov

Piperidine Ring: The piperidine ring will show characteristic C-H stretching and bending vibrations. The C-N stretching within the saturated heterocyclic ring will also be observable. chemicalbook.comnist.gov

Propanamide Chain: The aliphatic chain will contribute to the C-H stretching and bending regions of the spectra.

The combination of these vibrational modes creates a unique spectral fingerprint, allowing for the unambiguous identification of this compound and differentiation from related structures.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3350 - 3180 | Medium - Strong |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong | |

| N-H Bend (Amide II) | 1570 - 1515 | Medium | |

| C-N Stretch | 1300 - 1200 | Medium | |

| Piperidine | C-H Stretch | 2950 - 2850 | Strong |

| CH₂ Scissoring | 1480 - 1440 | Medium | |

| C-N Stretch | 1200 - 1020 | Medium | |

| Alkane Chain | C-H Stretch | 2960 - 2850 | Strong |

Note: The predicted frequency ranges are based on typical values for the respective functional groups in similar chemical environments.

Future Perspectives in Academic Research on N Methyl 3 Piperidin 4 Yl Propanamide

Advancements in Asymmetric Synthesis and Chiral Resolution Techniques

The piperidine (B6355638) ring in N-methyl-3-(piperidin-4-yl)propanamide is prochiral, and substitution can create stereocenters, making enantioselective synthesis a critical area for future research. The biological activity of chiral molecules often resides in a single enantiomer; therefore, the development of methods to selectively synthesize or separate these enantiomers is paramount.

Future research will likely focus on developing novel catalytic asymmetric methods to produce enantiomerically pure derivatives of the core scaffold. researchgate.net This could involve the use of chiral catalysts in reactions that form the piperidine ring or in the functionalization of a pre-existing ring. Biocatalytic methods, such as the use of transaminases, could offer highly selective routes to chiral piperidines from achiral precursors. researchgate.net

Kinetic resolution is another promising avenue. nih.govwhiterose.ac.uk This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material and the product. nih.gov Research into new chiral hydroxamic acids or other acylating agents could lead to highly efficient kinetic resolution processes for derivatives of this compound. nih.gov

For separation, the development of advanced chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) will be crucial. While cellulose-based CSPs are common, future work may explore novel polymeric or macrocyclic antibiotic-based phases to achieve better separation of a wider range of this compound derivatives. nih.govmdpi.com

Table 1: Prospective Asymmetric Synthesis and Resolution Strategies

| Technique | Prospective Approach | Potential Advantage |

| Asymmetric Catalysis | Use of chiral transition metal catalysts (e.g., Rhodium, Ruthenium) or organocatalysts for enantioselective hydrogenation or cyclization reactions. | Direct synthesis of a single enantiomer, high atom economy. |

| Biocatalysis | Employing enzymes like imine reductases or transaminases to create chiral centers with high specificity. researchgate.net | High enantioselectivity (often >99% ee), mild reaction conditions. |

| Kinetic Resolution | Development of novel chiral acylating agents for the enantioselective acylation of a racemic piperidine precursor. nih.gov | Effective for separating enantiomers when asymmetric synthesis is challenging. |

| Chiral Chromatography | Design of new chiral stationary phases (CSPs) for HPLC and Supercritical Fluid Chromatography (SFC) tailored to piperidine structures. nih.govmdpi.com | Versatile for both analytical and preparative scale separation of enantiomers. |

Novel Derivatization Strategies for Chemical Library Expansion and Scaffold Hop Approaches

The this compound scaffold offers multiple points for chemical modification, making it an ideal candidate for the generation of diverse chemical libraries. Future research will undoubtedly explore these derivatization possibilities to map the structure-activity relationship (SAR) of its analogs. Key modification sites include the piperidine nitrogen, the amide nitrogen, and the carbon backbone of the piperidine ring.

Strategies for expanding the chemical library could involve:

N-Alkylation/Arylation of the Piperidine: Introducing a variety of substituents on the piperidine nitrogen to modulate properties like solubility, lipophilicity, and target engagement.

Amide Modification: Replacing the N-methyl group with larger alkyl or aryl groups, or incorporating the amide into different heterocyclic systems.

Piperidine Ring Functionalization: Adding substituents at the 2, 3, 5, or 6 positions of the piperidine ring, which would also introduce new stereocenters requiring the asymmetric synthesis methods discussed previously.

Beyond simple derivatization, scaffold hopping presents a more advanced strategy for discovering novel, isofunctional molecules with different core structures. redheracles.netuniroma1.itnih.gov This computational and synthetic approach aims to replace the central piperidine ring with other cyclic or acyclic structures while preserving the spatial arrangement of key functional groups responsible for biological activity. redheracles.netresearchgate.net Future research could use the this compound propanamide side chain as a key pharmacophoric element and explore alternative scaffolds that present it in a similar 3D orientation.

Table 2: Derivatization and Scaffold Hopping Opportunities

| Strategy | Target Site | Example Modification | Desired Outcome |

| Library Expansion | Piperidine Nitrogen | Addition of benzyl, phenethyl, or heterocyclic groups. | Modulate pharmacokinetic properties and explore new binding interactions. |

| Library Expansion | Amide Group | Replacement of the methyl group with cyclopropyl (B3062369) or substituted phenyl rings. | Alter hydrogen bonding capacity and steric profile. |

| Scaffold Hopping | Piperidine Core | Replacement with pyrrolidine, azepane, or non-cyclic linkers. nih.gov | Discover novel chemotypes with improved properties or new intellectual property. |

Refined Computational Models for Predictive Chemical Biology and Design of Novel Analogs

Computational chemistry is an indispensable tool in modern drug discovery, and its application will be central to future research on this compound. As new derivatives are synthesized and tested, the resulting data will fuel the development of refined computational models to predict their biological activity and guide the design of next-generation compounds.

Quantitative Structure-Activity Relationship (QSAR) models will be developed to correlate the physicochemical properties of analogs with their biological activities. These models can help identify key molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) that govern activity, enabling more rational design of potent and selective compounds.

Pharmacophore modeling and 3D-QSAR techniques will be employed to understand the three-dimensional requirements for target binding. These models can define the essential geometric arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. Such models are instrumental for virtual screening of compound databases and for scaffold hopping approaches. redheracles.net

Furthermore, molecular dynamics (MD) simulations will offer insights into the dynamic behavior of ligands when bound to their targets, revealing information about binding stability, conformational changes, and the role of solvent molecules, which are not apparent from static models.

Exploration of New Mechanistic Pathways in Chemical Systems and Ligand-Target Interactions

A fundamental aspect of future research will be to elucidate the mechanism of action of biologically active analogs derived from the this compound scaffold. Understanding how these molecules interact with their biological targets at a molecular level is crucial for optimizing their properties.

Once a biological target is identified, structural biology techniques such as X-ray crystallography or cryogenic electron microscopy (Cryo-EM) will be essential to determine the three-dimensional structure of the ligand-target complex. This provides a precise map of the binding site and the specific molecular interactions (e.g., hydrogen bonds, van der Waals forces, ionic interactions) that are critical for affinity and selectivity.

To probe these interactions in a biological context, advanced chemical biology tools will be employed. For instance, derivatives of this compound could be synthesized with photo-crosslinkable groups or clickable tags. These chemical probes would allow for photoaffinity labeling and activity-based protein profiling (ABPP) experiments to covalently label the target protein in complex biological samples, confirming target engagement and identifying potential off-targets.

Development of Advanced Analytical Techniques for Even More Comprehensive Characterization and Process Monitoring

The synthesis and characterization of novel this compound derivatives will necessitate the use and development of advanced analytical methodologies. These techniques are vital for ensuring purity, confirming structure, and monitoring the progress of chemical reactions in real-time.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) will continue to be the cornerstone for structural confirmation and impurity profiling. osti.gov Future advancements may focus on developing more sensitive LC-MS/MS methods for detecting and quantifying low-level metabolites in biological matrices.

For chiral compounds, supercritical fluid chromatography (SFC) is emerging as a powerful alternative to HPLC for enantiomeric separations, often providing faster analysis times and being more environmentally friendly. The development of new stationary phases for SFC will be an active area of research.

Furthermore, the implementation of Process Analytical Technology (PAT) could revolutionize the synthesis of these compounds on a larger scale. Techniques like in-situ infrared (IR) spectroscopy or Raman spectroscopy can be used to monitor reactions in real-time, providing valuable kinetic data and ensuring process control and reproducibility.

Table 3: Advanced Analytical Methodologies for Future Research

| Technique | Application | Future Advancement |

| LC-MS/MS | Impurity profiling, metabolite identification, bioanalysis. | Increased sensitivity and resolution for trace-level detection. |

| Chiral SFC | Separation of enantiomers. | Development of novel stationary phases for broader applicability and higher efficiency. |

| High-Resolution MS | Exact mass measurement for formula determination. | Integration with ion mobility for separating isomeric impurities. |

| Process Spectroscopy (IR/Raman) | Real-time reaction monitoring. | Application in continuous flow synthesis for improved process control. |

| NMR Spectroscopy | Unambiguous structure elucidation. | Use of 2D and 3D NMR techniques for complex derivative characterization. |

Q & A

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.